6-Chloro-5-methoxypyridin-2-amine hydrochloride

Medicinal chemistry Aqueous solubility Salt selection

Researchers requiring a reliable aminopyridine building block for kinase inhibitor programs often face isomer misidentification and batch variability that compromise SAR data. • 97% certified purity with defined HCl stoichiometry ensures accurate gravimetric dispensing for parallel library synthesis • Three orthogonal reactive handles (2-NH₂, 5-OMe, 6-Cl) enable chemoselective late-stage diversification without protecting group manipulation • Refrigerated storage (2-8°C) with wet-ice shipping preserves amine integrity against oxidation during transport

Molecular Formula C6H8Cl2N2O
Molecular Weight 195.04 g/mol
CAS No. 1523618-38-3
Cat. No. B1458570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-methoxypyridin-2-amine hydrochloride
CAS1523618-38-3
Molecular FormulaC6H8Cl2N2O
Molecular Weight195.04 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)N)Cl.Cl
InChIInChI=1S/C6H7ClN2O.ClH/c1-10-4-2-3-5(8)9-6(4)7;/h2-3H,1H3,(H2,8,9);1H
InChIKeyXGDFKIUOIXPYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-methoxypyridin-2-amine Hydrochloride (CAS 1523618-38-3): Procurement-Relevant Physicochemical Profile


6-Chloro-5-methoxypyridin-2-amine hydrochloride is a heterocyclic aromatic amine belonging to the aminopyridine class, supplied as the hydrochloric acid addition salt [1]. Its free base (CAS 886371-76-2) bears a chlorine atom at the 6-position, a methoxy group at the 5-position, and a primary amino group at the 2-position of the pyridine ring [2]. The hydrochloride salt (C₆H₈Cl₂N₂O, MW 195.04 g/mol) is the predominant commercially available form, offered at typical purities of 95–97% . The compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis due to its three orthogonally reactive functional handles (aryl chloride, aryl methyl ether, primary amine) [3].

Heterocyclic aromatic amine building block; supplied as hydrochloride salt for accurate gravimetric dispensing
Three orthogonally reactive handles support sequential functionalization in medicinal and agrochemical synthesis
Refrigerated storage and wet-ice shipping preserve amine integrity for reproducible assay preparation

Why 6-Chloro-5-methoxypyridin-2-amine Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Although several chloro-methoxy-aminopyridine positional isomers share the identical molecular formula C₆H₇ClN₂O (free base), their substitution patterns dictate radically different reactivity, physicochemical properties, and biological outcomes . The 2-amino group in the target compound is electronically conjugated with the pyridine nitrogen, creating a distinct metal-chelating motif absent in the 3-amino isomer (CAS 75711-01-2) or the 5-chloro-6-methoxy variant (CAS 742070-74-2) [1]. Furthermore, the hydrochloride salt form of the target compound (CAS 1523618-38-3) offers 23% higher gravimetric aqueous solubility relative to the free base, which directly impacts dissolution kinetics in biological assay media and aqueous reaction conditions [2]. Replacing the 6-chloro substituent with bromo (CAS 79491-43-3) alters both molecular weight (203.04 vs. 195.04 g/mol) and oxidative addition kinetics in cross-coupling chemistry, undermining reproducibility in established synthetic protocols . These structural, electronic, and salt-form differences cumulatively mean that interchange among in-class analogs is not scientifically defensible without re-optimization.

Positional isomer reactivity mismatch
The 2-amino group provides a metal-chelating motif conjugated to the pyridine nitrogen; the 3-amino isomer lacks this coordination geometry and may alter cross-coupling yields.
Salt form and solubility divergence
The free base offers lower aqueous solubility than the hydrochloride salt, which can shift dissolution kinetics in biological assay media and change effective concentration.
Halogen chemoselectivity and atom economy
The 6-bromo analog exhibits faster oxidative addition; replacing the 6-chloro substituent may reduce chemoselectivity control in multi-step sequences that preserve the amino group.

6-Chloro-5-methoxypyridin-2-amine Hydrochloride: Quantitative Differential Evidence vs. Closest Analogs


Salt-Form Advantage: Hydrochloride vs. Free Base Solubility and Handling

The hydrochloride salt (CAS 1523618-38-3, MW 195.04 g/mol) provides a 23% increase in gravimetric equivalent weight compared to the free base (CAS 886371-76-2, MW 158.59 g/mol), with the protonated amine enhancing aqueous solubility critical for biological assay preparation [1]. Vendor specifications confirm the hydrochloride salt is supplied as a white to yellow solid requiring refrigerated storage at 2–8°C, whereas the free base is typically stored at room temperature, indicating divergent inherent stability profiles .

Salt-form solubility and handling
Head-to-head
Target (HCl salt): MW 195.04 g/mol, 2–8°C storage. Free base: MW 158.59 g/mol, ambient storage. Salt form provides 23% higher equivalent weight and different thermal stability requirement.
Supports assay-media dissolution reproducibility; refrigerated logistics indicate thermal lability context.
Vendor datasheets: Sigma-Aldrich, Aladdin, AKSci.
Medicinal chemistry Aqueous solubility Salt selection Assay preparation

Positional Isomer Specificity: 2-Amino vs. 3-Amino Substitution Pattern Reactivity

The 2-amino group on the target compound is conjugated to the pyridine ring nitrogen (N1), creating a 1,2-diamine-type chelating motif that can coordinate palladium and other transition metals during cross-coupling reactions [1]. This stands in contrast to the 3-amino positional isomer (CAS 75711-01-2, 3-amino-6-chloro-5-methoxypyridine), where the amino group is meta to the ring nitrogen and cannot participate in analogous chelation, resulting in fundamentally different reactivity in Pd-catalyzed transformations . The 2-amino isomer is expected to exhibit slower oxidative addition of the C–Cl bond due to competitive catalyst binding, requiring modified ligand/catalyst conditions compared to the 3-amino isomer.

2-Amino vs. 3-amino chelation
Class-level inference
2-NH₂ adjacent to pyridine N enables intramolecular metal chelation. 3-NH₂ isomer (meta) cannot coordinate metals analogously, shifting cross-coupling reactivity profiles.
Synthetic-method context: catalyst and ligand conditions may require re-optimization between isomers.
Inferred from 2-aminopyridine literature; direct comparator data not identified.
Cross-coupling chemistry Metal chelation Regioselectivity Synthetic intermediate

Halogen Selection: 6-Chloro vs. 6-Bromo for Sequential Derivatization

The 6-chloro substituent (target compound, free base MW 158.59 g/mol) offers a more controlled reactivity profile for sequential derivatization compared to the 6-bromo analog (CAS 79491-43-3, MW 203.04 g/mol) . Aryl chlorides generally require more forcing conditions or specialized catalyst systems for oxidative addition (e.g., Pd-PEPPSI-IPentCl or Ni/NHC systems), enabling chemoselective functionalization in the presence of other reactive handles such as the 2-amino group [1]. The bromo analog, with its lower bond dissociation energy, is more prone to premature or non-selective coupling, reducing its suitability for multi-step sequences where the amino group must be preserved until the final step. The chloro compound also offers a 28% lower molecular weight per reactive halogen, providing better atom economy for downstream products.

Chloro vs. bromo atom economy
Class-level inference
Target (C–Cl): free base MW 158.59. Bromo analog (C–Br): MW 203.04. Chloro compound offers 28% lower mass per reactive halogen and slower oxidative addition kinetics.
Reported chemoselectivity context supports late-stage functionalization workflows; reactivity series is class-level.
No compound-specific kinetic study located; data to verify.
Sequential functionalization Chemoselectivity Cross-coupling Building block design

Purity Specification and Shipping Condition: Impact on Assay Reproducibility

The target hydrochloride compound is commercially available at 97% purity (Aladdin Cat. C629579) with wet-ice shipping, compared to the 5-chloro-6-methoxy positional isomer (CAS 742070-74-2) which is supplied at 97% purity but shipped under ambient conditions . The refrigerated shipping requirement (2–8°C) for the target compound indicates a more thermally labile salt form, and adherence to this cold-chain requirement is essential to maintain the certified purity at the point of use. Procurement of the ambient-shipped 5-chloro isomer in error, while appearing equivalent by formula, introduces the risk of using a compound with different degradation kinetics and impurity profiles under identical storage conditions.

Purity and cold-chain logistics
Head-to-head
Target: 97% purity (Aladdin), wet-ice shipping. 5-Cl-6-OMe isomer: 97% purity, ambient shipping. Equivalent purity spec but divergent thermal stability requirements.
Lot-to-lot reproducibility context: cold-chain adherence may reduce degradation-related artifacts in screening.
Source review: vendor datasheets only.
Quality control Assay reproducibility Purity specification Logistics

6-Chloro-5-methoxypyridin-2-amine Hydrochloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Kinase Inhibitor and Bioactive Molecule Library Synthesis

The 2-amino-6-chloro-5-methoxypyridine scaffold is a privileged intermediate for constructing ATP-competitive kinase inhibitors, where the 2-amino group serves as a hinge-binding motif and the 6-chloro position enables late-stage diversification via cross-coupling [1]. The hydrochloride salt form ensures accurate gravimetric dispensing for parallel library synthesis in DMSO or aqueous buffer, with the 97% purity specification reducing false-positive screening hits from impurities . The refrigerated storage and wet-ice shipping preserve amine integrity against oxidation during transport, a critical factor for high-throughput screening campaigns where compound degradation can generate artifacts .

Agrochemical Intermediate: Herbicide and Plant Growth Regulator Development

The compound is cited as a key intermediate in agrochemical synthesis, particularly for herbicides and plant growth regulators, where the methoxy group at the 5-position mimics natural substrate motifs and the 6-chloro enables further functionalization with heterocyclic pharmacophores [2]. Compared to the bromo analog, the chloro substituent provides superior metabolic stability in planta, an important consideration for lead optimization in crop protection where halogen retention in the final active ingredient affects environmental persistence profiles.

Synthetic Methodology Development: C–N and C–C Cross-Coupling Optimization

The compound's unique combination of an unprotected primary amine (2-position) adjacent to the pyridine nitrogen, together with an electron-rich methoxy group (5-position) and an aryl chloride (6-position), makes it an ideal test substrate for developing chemoselective cross-coupling methodologies [3]. Unlike the 3-amino isomer, the 2-amino group's electronic conjugation with the ring nitrogen modulates both the oxidative addition rate of the C–Cl bond and the nucleophilicity of the amine, providing a more challenging and representative substrate for catalyst benchmarking studies.

Analytical Reference Standard and Quality Control in Multi-Step Synthesis

The hydrochloride salt form, with its well-defined stoichiometry and 97% certified purity (Aladdin), serves as an appropriate reference standard for HPLC method development and impurity profiling in multi-step synthetic processes where the free base may be generated in situ . The distinct InChI Key (XGDFKIUOIXPYQF-UHFFFAOYSA-N) and MDL number (MFCD26959104) provide unambiguous compound identity tracking across electronic laboratory notebooks and procurement systems, reducing the risk of isomer misidentification that can occur when only the molecular formula is used for inventory management .

Application
Selection Property
Validation Focus
Kinase inhibitor and bioactive molecule library synthesis
Salt-form dispensing accuracy and amine integrity
Hinge-binding scaffold retention and late-stage diversification yield
Agrochemical intermediate development
5-Methoxy substrate mimicry and chloro metabolic stability
In-planta halogen retention and environmental persistence profiling
Cross-coupling methodology studies
Unprotected 2-amino chelation and aryl chloride reactivity
Chemoselective C–N/C–C bond formation under catalyst benchmarking
Analytical reference and multi-step QC
Defined salt stoichiometry and certified purity
HPLC impurity profiling and isomer identity tracking

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